4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Overview
Description
4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine (CHBTB) is a heterocyclic compound that is gaining attention due to its potential applications in various scientific fields. It has been found to have numerous biochemical and physiological effects, and is being studied for its potential to be used in various lab experiments and research projects.
Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed methods for the synthesis of compounds structurally related to "4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine". For instance, three-component condensation processes have been employed to create derivatives of this compound, highlighting its versatile reactivity and potential for generating a wide range of heterocyclic compounds with significant structural diversity (Potapov et al., 2011). These synthetic strategies underscore the compound's utility in organic chemistry, enabling the exploration of its chemical properties and the development of novel materials.
Antiproliferative Activity
The antiproliferative activities of novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles have been investigated, revealing that these compounds exhibit varying degrees of efficacy against human cancer cell lines (Hranjec et al., 2012). This research indicates the potential therapeutic applications of these compounds in cancer treatment, demonstrating the importance of structural modifications to optimize their biological activities.
Biological Activity and Dihydrofolate Reductase Inhibition
Various derivatives of "4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine" have been synthesized and tested for their biological activity, particularly their ability to inhibit the activity of mammalian dihydrofolate reductase, an enzyme crucial for DNA synthesis (Dolzhenko & Chui, 2007). This research suggests potential applications of these compounds as antifolate drugs, offering a pathway for the development of new therapeutic agents.
Antinematodal Activity
Research into the antinematodal activities of fused triazinobenzimidazoles, including derivatives of the compound , has shown that these substances exhibit varying degrees of effectiveness against nematode parasites (Anichina, 2020). This finding highlights the potential of these compounds in developing new antiparasitic treatments, contributing to the field of veterinary medicine and pest management.
properties
IUPAC Name |
4-cyclohex-3-en-1-yl-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c16-14-18-13(10-6-2-1-3-7-10)20-12-9-5-4-8-11(12)17-15(20)19-14/h1-2,4-5,8-10,13H,3,6-7H2,(H3,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDJTVWJDLONIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001140350 | |
Record name | 1,3,5-Triazino[1,2-a]benzimidazol-2-amine, 4-(3-cyclohexen-1-yl)-1,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001140350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
CAS RN |
1306739-92-3 | |
Record name | 1,3,5-Triazino[1,2-a]benzimidazol-2-amine, 4-(3-cyclohexen-1-yl)-1,4-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazino[1,2-a]benzimidazol-2-amine, 4-(3-cyclohexen-1-yl)-1,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001140350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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